molecular formula C14H16F3NO2S2 B2598731 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034368-06-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2598731
CAS No.: 2034368-06-2
M. Wt: 351.4
InChI Key: HEQPWEWTTOBMFG-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative featuring a benzothiophene core and a trifluoropropylsulfonamide group. The benzothiophene moiety is known for its role in enhancing pharmacological activity, particularly in antimicrobial and receptor-targeting applications, as seen in related Schiff base compounds derived from 1-benzothiophene-3-carbaldehyde . The trifluoropropyl group likely contributes to metabolic stability and lipophilicity, a characteristic observed in structurally analogous compounds like those in European patent applications (e.g., imidazo-pyrrolo-pyrazine derivatives with trifluoropropylsulfonamide substituents) .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2S2/c1-10(18-22(19,20)7-6-14(15,16)17)8-11-9-21-13-5-3-2-4-12(11)13/h2-5,9-10,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQPWEWTTOBMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The trifluoropropane sulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various functionalized derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The trifluoropropane sulfonamide group enhances the compound’s binding affinity and specificity . This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide Benzothiophene + propan-2-yl Trifluoropropylsulfonamide Not explicitly described Antimicrobial, enzyme inhibition
N-(1-Hydroxy-3-mercaptopropan-2-yl)-4-phenoxybenzenesulfonamide Propan-2-yl + sulfonamide Phenoxybenzene, tritylthio-protected thiol Cs₂CO₃-mediated coupling in DMF Pharmaceutical intermediates
N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium Propane-diammonium Thiophen-2-ylmethyl, hexafluoridosilicate Single-crystal X-ray refinement Ionic materials, coordination chemistry
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol Thiophen-2-yl, methylamino Part of drospirenone impurity profile Hormonal therapy impurities
N-(1-(6H-imidazo[1,5-a]pyrrolo[...]pyrazin-1-yl)piperidin-3-yl)-3,3,3-trifluoropropane-1-sulfonamide Imidazo-pyrrolo-pyrazine + piperidine Trifluoropropylsulfonamide Patent-based synthesis Kinase inhibition, oncology

Key Observations

Benzothiophene vs. Thiophene-based analogues (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are associated with hormonal therapies but lack the sulfonamide group critical for enzyme inhibition .

Trifluoropropylsulfonamide vs. Other Sulfonamides: The trifluoropropyl group in the target compound and ’s analogue likely increases metabolic stability and membrane permeability compared to non-fluorinated sulfonamides (e.g., ’s phenoxybenzenesulfonamide) . ’s compound uses a tritylthio-protected thiol, which may limit bioavailability due to high molecular weight, whereas the trifluoropropyl group avoids such steric hindrance.

Synthesis and Characterization :

  • The target compound’s synthesis may parallel methods for trifluoropropylsulfonamide derivatives, such as coupling reactions using carbonate bases (e.g., Cs₂CO₃ in DMF) .
  • ’s diammonium compound required advanced crystallography (SHELX refinement), highlighting the importance of structural verification for ionic or charged derivatives .

Biological Activity: Benzothiophene-derived Schiff bases () exhibited antimicrobial activity (MIC: 25–50 µg/mL against S. aureus and C. albicans), suggesting the target compound could share similar properties .

Research Findings and Implications

  • Antimicrobial Potential: The benzothiophene moiety’s role in disrupting microbial membranes or enzymes (as in ’s Schiff bases) supports further testing of the target compound against resistant pathogens .
  • Fluorine Effects: The trifluoropropyl group may reduce oxidative metabolism, as seen in fluorinated drugs like celecoxib, enhancing half-life compared to non-fluorinated analogues .
  • Synthetic Challenges : Protecting groups (e.g., tritylthio in ) complicate synthesis, whereas the target compound’s lack of such groups may streamline production .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiophene moiety, a trifluoropropane group, and a sulfonamide functional group. Its molecular formula is C20H22F3N1O2S1C_{20}H_{22}F_3N_1O_2S_1, with a molecular weight of approximately 428.6 g/mol.

This compound primarily interacts with biological targets through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
  • Binding Affinity : The compound shows significant binding affinity to serotonin receptors (specifically 5-HT1A), influencing serotonergic pathways that may affect mood and anxiety disorders.

Antimicrobial Properties

Sulfonamides, including this compound, have demonstrated antimicrobial activity against various pathogens. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA) in folate synthesis pathways.

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. The binding of the compound to DNA and its interaction with metal ions (such as Ru(III)) can enhance its therapeutic index against cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of sulfonamide derivatives:

  • Antibacterial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines showed that sulfonamide derivatives could induce cytotoxic effects, suggesting their potential as chemotherapeutic agents .
  • Electrochemical Properties : Research indicated that the electrochemical behavior of sulfonamide complexes could be leveraged to enhance their biological activity through improved binding to target biomolecules .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
SulfamethazineAntibacterialEscherichia coli
SulfadiazineAntibacterialStaphylococcus aureus
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-pyridine-3-sulfonamideAnticancerMCF-7 Cancer Cells
N-[1-(benzothiophen)-4-methylsulfonamide]CytotoxicityHaCaT Cells

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis :

  • Step 1 : Prepare the benzothiophene propan-2-ylamine precursor via alkylation of 1-benzothiophen-3-ylpropane-2-amine.
  • Step 2 : React the amine intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride under nucleophilic substitution conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Characterization :
  • NMR (¹H, ¹³C, ¹⁹F) to confirm proton environments, fluorine coupling, and sulfonamide linkage.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
  • HPLC for purity assessment (>95%) .

Q. How is the molecular structure validated using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry (e.g., trifluoromethyl group orientation) .
  • FT-IR spectroscopy : Confirms sulfonamide (S=O stretch ~1350 cm⁻¹) and benzothiophene (C-S stretch ~700 cm⁻¹) functional groups.
  • Multinuclear NMR : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ -60 to -70 ppm) .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition efficacy across assays be resolved?

  • Variables to control :

  • Enzyme source (e.g., recombinant vs. tissue-derived isoforms).
  • Assay conditions (pH, temperature, cofactors like NADPH).
    • Methodological adjustments :
  • Standardize substrate concentrations (e.g., Km determination).
  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric).
    • Statistical analysis : Dose-response curves (IC₅₀ values) with replicates to assess reproducibility .

Q. What computational strategies predict cytochrome P450 interactions, and how are they validated experimentally?

  • Computational modeling :

  • Molecular docking (AutoDock Vina) to predict binding poses in CYP3A4/CYP2D6 active sites.
  • MD simulations (GROMACS) to assess stability of ligand-enzyme complexes.
    • Experimental validation :
  • CYP inhibition assays : Monitor metabolite formation (LC-MS/MS) in human liver microsomes.
  • Kinetic studies : Determine Ki values via Lineweaver-Burk plots .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Parameter optimization :

  • Solvent selection (e.g., THF for better amine solubility).
  • Temperature control (0–5°C to minimize side reactions).
    • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
    • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

Data Contradiction and Mechanistic Analysis

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact target binding affinity?

  • Comparative SAR studies :

  • Synthesize analogs with varying substituents (e.g., -CF₃, -CH₃, -OCH₃).
  • Assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    • Key findings : Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. What mechanisms explain discrepancies in cytotoxicity between 2D cell cultures and 3D organoid models?

  • Hypothesis testing :

  • 3D model limitations : Poor drug penetration due to extracellular matrix barriers.
  • Assay adjustments : Use hypoxia-mimicking conditions (1% O₂) in 3D cultures.
    • Validation : Measure intracellular drug concentrations via LC-MS in both models .

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